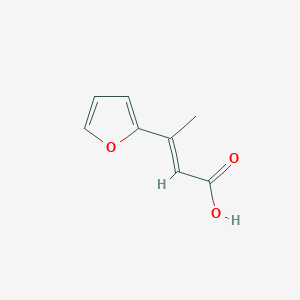

3-(Furan-2-yl)but-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

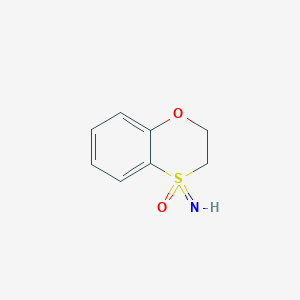

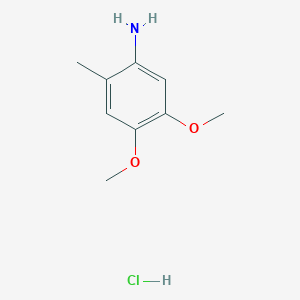

“3-(Furan-2-yl)but-2-enoic acid” is a chemical compound that contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a but-2-enoic acid group .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This process involves heating to 140°C with stirring for 20–60 minutes .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)but-2-enoic acid” includes a furan ring and a but-2-enoic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The but-2-enoic acid group consists of a four-carbon chain with a double bond between the second and third carbons and a carboxylic acid group at the end .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This reaction proceeds with slow heating to 140°C in acetic or propionic anhydride with stirring for 20–60 minutes .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Antifungal Activity

The compound has also demonstrated good antimicrobial activity against yeast-like fungi Candida albicans . This makes it a potential candidate for the development of new antifungal drugs .

Anti-Ulcer Properties

Furan-containing compounds, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have anti-ulcer properties . This suggests potential applications in the treatment of gastric ulcers .

Diuretic Properties

Furan derivatives have been found to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Anticancer Properties

Furan-containing compounds have been found to have anticancer properties . This suggests potential applications in the treatment of various types of cancer .

Anti-Inflammatory and Analgesic Properties

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-Anxiolytic Properties

Furan-containing compounds have been found to have antidepressant and anti-anxiolytic properties . This suggests potential applications in the treatment of mental health conditions such as depression and anxiety .

Anti-Parkinsonian Properties

Furan derivatives have been found to have anti-parkinsonian properties . This suggests potential applications in the treatment of Parkinson’s disease .

Direcciones Futuras

The future directions for the study of “3-(Furan-2-yl)but-2-enoic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of new compounds with useful properties, including as pharmaceuticals, is one of the priority tasks of organic chemistry . Additionally, the hydroarylation of the side chain carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters in reactions with arenes in Brønsted superacid TfOH has been developed recently .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGIAZISDWKNV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)but-2-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Fluoro-5-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2835366.png)

![methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2835367.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)

![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2835376.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide](/img/structure/B2835377.png)